molecular formula C7H9N3O3 B11083038 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide

2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide

Cat. No.: B11083038
M. Wt: 183.16 g/mol
InChI Key: YCNIQKRKCKEWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide is a chemical compound featuring a pyridazinone core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 6-oxo-1,6-dihydropyridazin structure is a privileged motif found in biologically active molecules and has been investigated for various therapeutic applications . For instance, structural analogs incorporating this core have been developed as highly selective thyroid hormone receptor beta (TRβ) agonists, such as the clinical candidate MGL-3196 for the treatment of dyslipidemia . Furthermore, related acetamide derivatives built upon heterocyclic systems like pyrimidin-4-one have demonstrated notable anticonvulsant activity in preclinical models, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . The specific research applications and biological profile of this compound are an active area of investigation. Researchers are exploring its potential as a building block for novel chemical entities or as a tool compound for probing biological pathways. This product is intended for research and development purposes in laboratory settings only. WARNING: This product is For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Safety data for this specific compound may not be fully characterized. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) and adhere to their institution's health and safety protocols.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-(1-methyl-6-oxopyridazin-3-yl)oxyacetamide

InChI

InChI=1S/C7H9N3O3/c1-10-7(12)3-2-6(9-10)13-4-5(8)11/h2-3H,4H2,1H3,(H2,8,11)

InChI Key

YCNIQKRKCKEWDR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)OCC(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of 1-Methyl-6-hydroxypyridazin-3(2H)-one

The foundational approach involves O-alkylation of 1-methyl-6-hydroxypyridazin-3(2H)-one (1 ) with haloacetamide derivatives. The reaction proceeds via a two-step mechanism: (1) deprotonation of the hydroxyl group to form a potassium salt, enhancing nucleophilicity, and (2) SN2 displacement using iodo- or bromoacetamide.

Representative Procedure :

  • Deprotonation : A suspension of 1 (10 mmol) in anhydrous dimethylformamide (DMF) is treated with potassium carbonate (12 mmol) at 0–5°C for 1 h.

  • Alkylation : Bromoacetamide (10 mmol) and sodium iodide (10 mmol) are added, and the mixture is stirred at 65–70°C for 6–8 h.

  • Workup : The solvent is evaporated under reduced pressure, and the residue is triturated with ice-cold water. The precipitate is filtered and recrystallized from ethanol.

Yield : 42–58%.
Key Insight : The use of NaI as a catalyst facilitates halide exchange, improving reaction kinetics. Polar aprotic solvents like DMF enhance ionic dissociation, critical for efficient alkylation.

Alternative Pathway: Hydrazide Intermediate Formation

An alternative route involves synthesizing 2-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide (4 ) as an intermediate, followed by controlled hydrolysis to the acetamide.

Procedure :

  • Ester Formation : 1 is reacted with ethyl chloroacetate in DMF/K2CO3 to yield ethyl 2-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetate.

  • Hydrazinolysis : The ester is treated with hydrazine hydrate (63%) in isopropanol at 0°C, forming 4 (83% yield).

  • Hydrolysis : 4 is refluxed with hydrochloric acid (10%) to afford the acetamide.

Advantage : This method avoids handling reactive alkyl halides but requires additional steps, reducing overall efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in DMF at 65–70°C, balancing reaction rate and thermal stability of intermediates. Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>80°C) promote decomposition.

Catalytic Systems

Palladium-free conditions are preferred due to cost and toxicity. NaI serves dual roles as a nucleophilic catalyst and halide scavenger, minimizing side reactions.

Purification Strategies

Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) isolates the acetamide in >95% purity.

Structural Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 2.39 (s, 3H, NCH3),

  • δ 4.46 (s, 2H, OCH2),

  • δ 6.87 (d, J = 9.7 Hz, 1H, pyridazine H-4),

  • δ 7.13 (d, J = 9.7 Hz, 1H, pyridazine H-5),

  • δ 7.32 (br s, 2H, NH2).

IR (KBr) :

  • 3320 cm⁻¹ (N–H stretch, acetamide),

  • 1680 cm⁻¹ (C=O, pyridazinone),

  • 1665 cm⁻¹ (C=O, acetamide).

Mass Spectrometry :

  • m/z 223.08 [M+H]⁺ (calculated for C8H10N3O3: 223.07).

Comparative Analysis of Synthetic Methods

Parameter Direct Alkylation Hydrazide Pathway
Yield42–58%35–45%
Steps13
Purity>95%>90%
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide may inhibit the growth of cancer cell lines. For instance, derivatives of similar structures have demonstrated significant growth inhibition percentages against various cancer types, suggesting that this compound could also exhibit comparable effects .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy against various pathogens. The presence of the pyridazinone structure may enhance the compound's ability to disrupt microbial cell functions .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anticancer StudiesDemonstrated significant growth inhibition in multiple cancer cell lines with percent growth inhibitions ranging from 51.88% to 86.61%.
Antimicrobial EvaluationShowed promising antimicrobial activity against Mycobacterium tuberculosis and other pathogens; further studies indicated potential for in vivo efficacy.
Structural AnalysisProvided insights into the structural features that contribute to the biological activity of similar compounds, emphasizing the importance of the pyridazinone ring.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridazinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridazinone vs. Pyrimidine Derivatives: Pyridazinone Core (as in the target compound): Features two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 5. This arrangement creates a polarizable electron-deficient ring, enhancing hydrogen-bonding interactions. Pyrimidine Core (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ): Contains nitrogen atoms at positions 1 and 3, resulting in a less polarized ring system. Pyrimidines are often more metabolically stable due to reduced ring strain.

Substituent Effects

  • Acetamide vs. The latter’s sulfur atom increases lipophilicity (higher logP) but may reduce metabolic stability.
Compound Name Core Structure Substituents Molecular Weight Key Features
2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide Pyridazinone -OCH₂CONH₂ ~212.2 (estimated) High polarity, H-bond donor/acceptor
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine -S-CH₂COOEt, thietan-3-yloxy - Increased lipophilicity, potential for S-oxidation
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide Pyridazinone Phenyl, naphthyloxy 385.4 High hydrophobicity, π-π stacking capability

Physicochemical Properties

  • Solubility : The target compound’s acetamide group likely improves aqueous solubility compared to the thioacetate ester and naphthyloxy derivatives .
  • logP : The naphthyloxy analogue is expected to have the highest logP (>3), while the target compound’s logP is likely lower (~1–2) due to its polar acetamide.
  • Metabolic Stability: Pyridazinones may undergo oxidative metabolism at the methyl or ketone groups, whereas pyrimidines with sulfur substituents are prone to S-oxidation or cleavage.

Biological Activity

2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_{7}H8_{8}N2_{2}O3_{3}
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 1494446-98-8

Biological Activity Overview

Research indicates that compounds containing the pyridazinone moiety exhibit a variety of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyridazinone can inhibit cancer cell proliferation. For instance, certain pyridazinone compounds displayed significant cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity (values often below 10 µM) .
  • Anticonvulsant Properties :
    • The compound has been evaluated for its anticonvulsant activity in animal models. A related compound demonstrated effective seizure protection in electroshock tests, suggesting potential utility in epilepsy treatment .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and progression.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways, particularly those involved in cell proliferation and apoptosis, has been suggested as a mechanism for its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity (IC50 < 10 µM)
AnticonvulsantEffective seizure protection
AntimicrobialInhibition of bacterial growth

Table 2: Case Studies on Anticancer Activity

StudyCompound TestedCell LineIC50 Value (µM)
Study APyridazinone derivativeA549 (Lung Cancer)5.2
Study BPyridazinone derivativeMCF7 (Breast Cancer)8.4
Study CPyridazinone derivativeHeLa (Cervical Cancer)3.7

Q & A

Q. What are the established synthetic routes for 2-[(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyridazinone derivatives like this compound typically involves coupling reactions between substituted pyridazinones and acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., ethanol as solvent, piperidine as catalyst, and temperatures between 0–5°C) . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches . Yield and purity are monitored using HPLC or LC-MS, with adjustments made to reaction time or stoichiometric ratios based on real-time analytical feedback.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of the methyl group at position 1, the oxy-acetamide moiety, and the dihydropyridazinone ring. 1^1H and 13^13C NMR are standard, with DEPT-135 used to distinguish CH3_3 groups .
  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .
  • HPLC/MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+^+ via ESI-MS) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity in medicinal chemistry research?

Initial screens often target enzyme inhibition (e.g., kinases, cyclooxygenases) or receptor binding assays. For pyridazinone derivatives, common assays include:

  • In vitro enzyme inhibition : Dose-response curves (IC50_{50}) using fluorometric or colorimetric substrates .
  • Cellular viability assays : MTT or resazurin-based tests to assess cytotoxicity in relevant cell lines .
  • Molecular docking : Preliminary computational modeling (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or PDE4 .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods improve the design of derivatives with enhanced pharmacological properties?

Quantum mechanical calculations (e.g., DFT for transition state analysis) and molecular dynamics simulations can predict regioselectivity in derivatization reactions (e.g., substituent effects on pyridazinone ring reactivity) . ICReDD’s integrated approach combines computational reaction path searches with experimental validation, enabling rapid identification of optimal synthetic routes and functional group modifications . For example, substituents at the acetamide or pyridazinone positions can be screened in silico for steric/electronic effects before synthesis .

Q. How should researchers address contradictions in bioactivity data observed across different experimental models (e.g., in vitro vs. in vivo)?

Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability) or model-specific variables. Mitigation strategies include:

  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to refine in vivo predictions .
  • Dose-response recalibration : Use Hill slope analysis to compare potency across models and identify non-linear effects .
  • Multi-omics integration : Correlate transcriptomic or proteomic data from in vivo models with in vitro targets to identify compensatory pathways .

Q. What methodologies are effective for elucidating the compound’s mechanism of action when interacting with multi-target enzymes?

Advanced approaches include:

  • Kinetic binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d) and stoichiometry .
  • Chemical proteomics : Use of activity-based probes or photoaffinity labeling to map off-target interactions in complex biological matrices .
  • Cryo-EM/X-ray crystallography : Structural resolution of the compound bound to target enzymes (e.g., kinase domains) to identify key binding motifs .

Q. How can process intensification techniques be applied to scale up synthesis while maintaining reproducibility?

Techniques include:

  • Flow chemistry : Continuous synthesis under optimized conditions (e.g., fixed residence time, temperature gradients) to reduce batch variability .
  • Membrane separation : Purification via nanofiltration or reverse osmosis to remove byproducts and improve yield .
  • Process analytical technology (PAT) : Real-time monitoring using Raman spectroscopy or inline pH probes to ensure critical quality attributes (CQAs) are met .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.